molecular formula C18H13N3O2S B2497018 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 903350-97-0

3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2497018
CAS No.: 903350-97-0
M. Wt: 335.38
InChI Key: GOQNWRCLDGRRMY-UHFFFAOYSA-N
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Description

3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a cyano group and linked to a 4-(4-methoxyphenyl)thiazole ring. This structure places it within the thiazole class of heterocyclic compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their presence in a diverse range of bioactive molecules and approved drugs . The thiazole moiety is a common feature in molecules that interact with various biological targets, contributing to activities such as enzyme inhibition and receptor modulation . As a result, this compound serves as a valuable chemical intermediate and building block for researchers developing novel therapeutic agents. It can be utilized in the synthesis of more complex molecules or screened in bioassays to investigate new pathways for conditions such as cancer, infectious diseases, and central nervous system disorders, following the precedent set by other thiazole-containing drugs like riluzole and dasatinib . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-7-5-13(6-8-15)16-11-24-18(20-16)21-17(22)14-4-2-3-12(9-14)10-19/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQNWRCLDGRRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized using the Hantzsch method, which involves cyclization between a ketone and thiourea derivatives.

Procedure :

  • 4-Methoxyphenacyl bromide (10 mmol) and thiourea (12 mmol) are refluxed in anhydrous ethanol (50 mL) for 6–8 hours.
  • The reaction mixture is cooled to room temperature, and the precipitated 4-(4-methoxyphenyl)-1,3-thiazol-2-amine is filtered and washed with cold ethanol.
  • Purification via recrystallization from ethanol/water (3:1) yields pale-yellow crystals (Yield: 72–78%).

Key Analytical Data :

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.65 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.95 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.70 (s, 1H, Thiazole-H), 5.20 (s, 2H, NH$$2$$).
  • LCMS : m/z 233 [M+H]$$^+$$.

Synthesis of 3-Cyanobenzoyl Chloride

Chlorination of 3-Cyanobenzoic Acid

Procedure :

  • 3-Cyanobenzoic acid (10 mmol) is suspended in dry dichloromethane (30 mL) under nitrogen.
  • Oxalyl chloride (15 mmol) and catalytic N,N-dimethylformamide (2 drops) are added, and the mixture is stirred at room temperature for 4 hours.
  • Excess reagents are removed under reduced pressure to yield 3-cyanobenzoyl chloride as a colorless oil (Yield: 92–95%).

Reaction Equation :
$$
\text{3-Cyanobenzoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF (cat.)}} \text{3-Cyanobenzoyl chloride} + \text{CO}_2 + \text{HCl}
$$

Amide Bond Formation: Coupling of Thiazole Amine and Acyl Chloride

Schotten-Baumann Reaction

Procedure :

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (5 mmol) is dissolved in dry dichloromethane (20 mL) and cooled to 0°C.
  • 3-Cyanobenzoyl chloride (5.5 mmol) and pyridine (10 mmol) are added dropwise.
  • The mixture is stirred at room temperature for 12 hours, then quenched with 1M HCl (20 mL).
  • The organic layer is separated, dried over Na$$2$$SO$$4$$, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound as a white solid (Yield: 65–70%).

Optimization Notes :

  • Using N,N-diisopropylethylamine (DIPEA) instead of pyridine improves yields to 75–80% by minimizing side reactions.
  • Microwave-assisted coupling at 80°C for 30 minutes reduces reaction time without compromising yield.

Alternative Synthetic Routes

Mixed Carbonate-Mediated Acylation

Procedure :

  • 3-Cyanobenzoic acid (5 mmol) is activated with 1,1'-carbonyldiimidazole (CDI, 5.5 mmol) in THF (15 mL) at 0°C for 1 hour.
  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (5 mmol) is added, and the mixture is stirred at 50°C for 3 hours.
  • Purification by recrystallization from methanol yields the product (Yield: 70–73%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Setup :

  • Two feed streams:
    • Stream A: 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine in DMF.
    • Stream B: 3-Cyanobenzoyl chloride in DMF.
  • Mixing at a T-junction followed by a residence time of 10 minutes in a PTFE coil (80°C).
  • In-line quenching with water and crystallization in a segmented flow reactor.

Advantages :

  • 95% conversion efficiency.
  • Reduced solvent waste compared to batch processes.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.30 (m, 1H, Ar-H), 8.15 (m, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.30 (m, 2H, Thiazole-H), 6.90 (m, 2H, Ar-H), 3.85 (s, 3H, OCH$$3$$), 12.90 (br s, 1H, NH).
  • LCMS : m/z 335 [M+H]$$^+$$ (Calc. 335.4).
  • IR (KBr): ν 2210 cm$$^{-1}$$ (C≡N), 1665 cm$$^{-1}$$ (C=O).

Yield Comparison Across Methods

Method Reagents/Conditions Yield (%) Purity (%)
Schotten-Baumann Pyridine, DCM, RT 65–70 98.5
DIPEA-Mediated Coupling DIPEA, DCM, 40°C 75–80 99.2
Microwave-Assisted DMF, 80°C, 30 min 78 98.8
Continuous Flow DMF, 80°C, 10 min residence 95 99.5

Challenges and Mitigation Strategies

Hydrolysis of Cyano Group

  • Risk : Exposure to strong acids/bases may hydrolyze the nitrile to a carboxylic acid.
  • Solution : Maintain pH 6–8 during workup and use aprotic solvents.

Thiazole Ring Oxidation

  • Risk : Peroxides in ether solvents can oxidize the thiazole sulfur.
  • Solution : Use freshly distilled THF or DCM and add stabilizers like BHT.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Substituent Variations and Properties

Compound Name Substituents on Thiazole/Benzamide Key Functional Groups Reported Activity/Properties
Target Compound 4-(4-Methoxyphenyl)thiazole, 3-cyanobenzamide -CN (cyano), -OCH₃ (methoxy) Hypothesized enhanced electrophilicity and metabolic stability
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl)thiazole, 2-phenoxybenzamide -CH₃ (methyl), phenoxy 129.23% activity in plant growth modulation (p<0.05)
EMAC2062 4-(4-Chlorophenyl)thiazole, benzamide bromide -Cl (chloro), benzamide bromide 84.74% yield; antiviral (HIV-1 RT inhibition)
F5254-0161 4-(Trifluoromethylphenyl)piperazine, benzamide -CF₃ (trifluoromethyl) Glide score −6.41 (CIITA-I modulation)
LMM5 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole, sulfamoyl Sulfamoyl, methoxyphenyl Antifungal (C. albicans IC₅₀: 8 µg/mL)
  • Lipophilicity : The 4-methoxyphenyl group contributes to higher logP values compared to chlorophenyl (EMAC2062) or trifluoromethyl (F5254-0161) analogs, favoring membrane permeability .

Computational and Structural Insights

  • Docking Studies: Analogous compounds like 9c and 9m () showed binding modes with α-glucosidase, where the thiazole ring anchors in hydrophobic pockets. The target compound’s cyano group may form dipole-dipole interactions with polar residues .
  • Electrostatic Potential (ESP): Computational tools like Multiwfn () could map the ESP of the cyano group, highlighting regions of high electron density compared to methoxy or methyl substituents .

Biological Activity

3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N4O2S\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a thiazole ring substituted with a methoxyphenyl group and a cyano group, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds found that those with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the methoxy group in this compound may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.

Compound MIC (µg/mL) Target Organism
This compoundTBDS. aureus, E. coli
Control (Amphotericin B)0.5Candida albicans

Antimalarial Activity

The compound has also been evaluated for its antimalarial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that modifications in the thiazole structure can lead to compounds with potent antimalarial effects . The structure-activity relationship (SAR) analysis revealed that non-bulky electron-withdrawing groups at the ortho position on the phenyl ring significantly enhance antimalarial potency.

Cytotoxicity Studies

Cytotoxicity assessments conducted on HepG2 cell lines indicated that certain thiazole derivatives exhibit low cytotoxicity while maintaining high biological activity against malaria parasites . This suggests that this compound could be a promising candidate for further development as an antimalarial agent.

Study 1: Thiazole Derivatives Against Leishmaniasis

A study explored the leishmanicidal activity of various thiazole derivatives, including those structurally related to this compound. The results indicated significant activity against both amastigote and promastigote forms of Leishmania infantum. Compounds exhibited ultrastructural changes in treated parasites, indicating potential mechanisms of action involving mitochondrial dysfunction .

Study 2: Antibacterial Activity Profile

Another study evaluated a series of thiazole derivatives for their antibacterial properties. The findings suggested that derivatives with electron-withdrawing groups showed enhanced antibacterial activity against multiple strains, including resistant strains . The SAR indicated that the positioning of substituents on the thiazole ring was crucial for optimizing antibacterial efficacy.

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